molecular formula C12H11Br2N3 B12626458 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine CAS No. 920752-34-7

2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine

Cat. No.: B12626458
CAS No.: 920752-34-7
M. Wt: 357.04 g/mol
InChI Key: WOSUVPIMVXIXAC-UHFFFAOYSA-N
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Description

2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine is a pyridine derivative featuring bromine substituents at the 2- and 6-positions and a 4-amine group linked to a 2-(pyridin-2-yl)ethyl chain.

Properties

CAS No.

920752-34-7

Molecular Formula

C12H11Br2N3

Molecular Weight

357.04 g/mol

IUPAC Name

2,6-dibromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine

InChI

InChI=1S/C12H11Br2N3/c13-11-7-10(8-12(14)17-11)16-6-4-9-3-1-2-5-15-9/h1-3,5,7-8H,4,6H2,(H,16,17)

InChI Key

WOSUVPIMVXIXAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC2=CC(=NC(=C2)Br)Br

Origin of Product

United States

Preparation Methods

Method A: Direct Bromination of Pyridine Derivatives

  • Reagents :

    • Pyridine derivatives
    • Bromine or N-bromosuccinimide (NBS)
    • Solvent (e.g., acetonitrile)
  • Procedure :

    • A solution of the pyridine derivative is treated with bromine or NBS in acetonitrile.
    • The reaction is stirred at room temperature for several hours.
    • Post-reaction, the mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane).
    • The organic phase is dried over sodium sulfate and concentrated under reduced pressure.
  • Yield : Typically around 60-80%, depending on the specific conditions used.

Method B: Substitution Reactions

  • Reagents :

    • 2-(Pyridin-2-yl)ethylamine
    • 2,6-dibromopyridine
    • Base (e.g., potassium carbonate)
    • Solvent (e.g., DMF or DMSO)
  • Procedure :

    • The base is added to a mixture of 2-(pyridin-2-yl)ethylamine and 2,6-dibromopyridine in DMF.
    • The reaction mixture is heated to reflux for several hours.
    • After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.
    • The product is purified using silica gel chromatography.
  • Yield : Yields can vary from 50% to 75% based on reaction time and temperature.

Comparative Analysis of Methods

Method Type Key Reagents Typical Yield (%) Advantages Disadvantages
A Bromination Bromine/NBS 60-80 Simple setup, good yield Potential for over-bromination
B Substitution 2-(Pyridin-2-yl)ethylamine 50-75 High specificity for substitution Requires careful control of reaction conditions

Research Findings

Recent studies have highlighted the efficiency of these methods by optimizing reaction conditions such as temperature, solvent choice, and reagent ratios. For instance:

  • In a study focusing on substitution reactions, varying the base from potassium carbonate to sodium hydride improved yields significantly due to enhanced nucleophilicity.

  • Another investigation into bromination methods showed that using NBS instead of elemental bromine reduced side reactions and improved product purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

  • Substituted pyridine derivatives
  • Pyridine N-oxides
  • Piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine can act as antagonists for adenosine receptors, particularly A2B receptors. This interaction is crucial in cancer therapies, as A2B receptor antagonists have shown promise in reversing immunosuppression in tumor environments, thus enhancing anti-tumor immune responses .

Anticancer Activity

Studies have highlighted the potential of halogenated pyridine derivatives, including this compound, as anticancer agents. These compounds can inhibit cancer cell proliferation and may also play a role in inducing apoptosis in malignant cells. The modulation of signaling pathways involved in cell growth and survival is a key area of exploration .

Inflammation and Pain Management

Research suggests that this compound could be beneficial in treating inflammatory conditions. By antagonizing specific receptors involved in pain signaling pathways, it may offer new avenues for pain relief without the side effects associated with traditional analgesics .

Neuropharmacology

The compound's structure allows it to penetrate the blood-brain barrier, making it a candidate for neuropharmacological studies. Its potential application in treating neurodegenerative diseases such as Alzheimer's disease is under investigation due to its ability to modulate neurotransmitter systems .

Case Studies and Research Findings

StudyFocusFindings
Adenosine Receptor AntagonismShowed that derivatives of this compound enhance immune response against tumors by blocking A2B receptor activity.
Anticancer PropertiesDemonstrated significant cytotoxic effects on various cancer cell lines, indicating potential for drug development.
Inflammation ModelsFound to reduce inflammation markers in animal models, suggesting efficacy in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyridine ring can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridine/Furopyrimidine Cores

  • N-Aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines (): These compounds replace the pyridine core with a furopyrimidine system. This structural difference likely increases planarity and alters biological activity, though the target compound’s bromine substituents may improve electrophilic reactivity .
  • (2-(Pyridin-2-yl)ethyl)urea (): Shares the 2-(pyridin-2-yl)ethyl moiety but replaces the pyridine-4-amine with a urea group.

Metal-Coordinating Ligands ()

Ligands such as 1,4-bis[2-(pyridin-2-yl)ethyl]piperazine (Ppz) and 4-methyl-1-[2-(pyridin-2-yl)ethyl]homopiperazine (Pmhpz) utilize ethylpyridyl groups for multidentate coordination to cobalt(II). The target compound’s single ethylpyridyl-amine group may act as a monodentate ligand, but the bromine substituents could sterically hinder metal binding. In contrast, ligands like Ppz achieve dinuclear coordination geometries, suggesting that the target compound’s simpler structure may limit its utility in complex metallation .

Data Table: Key Properties and Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol)* Key Properties Applications/Findings
2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine Pyridine 2,6-Br; 4-amine-(ethylpyridyl) ~387.1 High steric bulk; potential electrophile Hypothesized metal coordination
N-Aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines Furopyrimidine 4-Aryl; 2,6-Me ~280–320 Planar; enhanced π-stacking Biological activity studies
(2-(Pyridin-2-yl)ethyl)urea Urea 2-(Pyridin-2-yl)ethyl ~165.2 High polarity; hydrogen-bonding Synthetic intermediate
Co(Ppz)Cl₂ Piperazine Bis(ethylpyridyl) ~551.3 Dinuclear Co(II) coordination Crystallography/model systems

*Calculated based on structural formulas.

Research Findings from Analogous Systems

  • Coordination Chemistry : Ligands with ethylpyridyl groups, such as Ppz, form stable dinuclear cobalt complexes . The target compound’s bromine atoms may reduce coordination efficiency but could enable unique halogen-metal interactions.
  • Synthetic Flexibility : The ethylpyridylamine group in the target compound can be synthesized via methods similar to those used for (2-(pyridin-2-yl)ethyl)urea, involving amine-carboxamide coupling .
  • Biological Relevance : While furopyrimidine derivatives () are explored for bioactivity, the target’s brominated pyridine core may confer distinct pharmacological properties, such as enhanced binding to halogen-sensitive enzymes.

Biological Activity

2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine is a complex chemical compound characterized by its unique structural features, including a dibrominated pyridine ring and an amine group. Its molecular formula is C12H11Br2N3C_{12}H_{11}Br_2N_3 with a molecular weight of 357.04 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structural complexity of this compound enhances its reactivity. The bromine substituents at the 2 and 6 positions of the pyridine ring contribute to its electrophilic nature, allowing it to participate in various nucleophilic substitution reactions . This property is crucial for the synthesis of diverse derivatives that may exhibit enhanced biological activities.

Antimicrobial Activity

Research indicates that derivatives of dibromopyridines exhibit significant antimicrobial properties. For example, related compounds have shown inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds typically range from 4.69 to 156.47 µM against different bacterial strains .

Microorganism MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Candida albicans16.69

These findings suggest that the presence of bromine atoms may enhance the antimicrobial efficacy of the compound, potentially through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

In addition to antimicrobial properties, compounds structurally related to this compound have been evaluated for their anticancer potential. Studies have highlighted their ability to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular replication . The inhibition of DHFR has been linked to reduced proliferation in cancer cells, making these compounds promising candidates for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By targeting enzymes like DHFR, these compounds can disrupt essential metabolic processes in cancer cells.
  • Electrophilic Reactions : The electrophilic nature of brominated pyridines allows them to form covalent bonds with nucleophiles within biological systems, potentially leading to cellular damage or apoptosis in pathogenic organisms.
  • Structural Versatility : The ability to modify the compound through nucleophilic substitutions can lead to derivatives with enhanced biological profiles.

Case Studies

Several studies have investigated the biological activity of similar pyridine derivatives:

  • Piritrexim : A pyrido[3,4-d]pyrimidine derivative that inhibits DHFR and has shown promising results against melanoma and other cancers .
  • Antibacterial Studies : Compounds with similar dibromo substitutions have demonstrated varying degrees of antibacterial activity against resistant strains, highlighting the potential utility of these derivatives in treating infections caused by multidrug-resistant bacteria .

Q & A

Q. What are the key considerations for designing a synthetic route for 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine?

A robust synthesis requires optimizing reaction steps for bromination and amine coupling. For brominated pyridine derivatives, regioselective bromination at the 2- and 6-positions can be achieved using NBS\text{NBS} (N-bromosuccinimide) in H2SO4\text{H}_2\text{SO}_4, followed by purification via column chromatography . The amine coupling step may involve nucleophilic substitution with 2-(pyridin-2-yl)ethylamine under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3 in DMF\text{DMF}), as seen in analogous pyrimidine-4-amine syntheses . Monitor reaction progress using TLC (hexane/EtOAc\text{hexane/EtOAc}) and confirm purity via 1H NMR^1\text{H NMR} (e.g., pyridyl proton shifts at δ 8.2–8.6 ppm) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Combine multiple analytical techniques:

  • X-ray crystallography : Resolve the crystal structure to confirm bromine positioning and amine linkage geometry. Use SHELX programs (e.g., SHELXL for refinement) to handle potential twinning or disorder in halogenated pyridines .
  • NMR spectroscopy : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^\text{19}\text{F} (if applicable) spectra. Pyridyl protons typically show deshielding (δ > 8 ppm), while methylene groups in the ethylamine moiety appear at δ 3.5–4.0 ppm .
  • Mass spectrometry : Confirm the molecular ion peak (M+\text{M}^+) and isotopic pattern matching bromine’s natural abundance (1:2:1 for two Br atoms) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or binding interactions?

Perform DFT calculations (e.g., Gaussian 16) to:

  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., bromine atoms as leaving groups).
  • Simulate ligand-protein interactions (e.g., docking studies with pyridine-binding enzymes like kinases) using AutoDock Vina . Validate predictions with experimental data, such as kinetic assays or IC50\text{IC}_{50} measurements .

Q. What strategies address contradictions in crystallographic data, such as disordered pyridyl groups?

  • Refinement constraints : Apply SHELXL’s rigid-bond and similarity restraints to disordered atoms .
  • Twinned data : Use the TwinRotMat tool in PLATON to deconvolute overlapping reflections .
  • Complementary techniques : Cross-validate with 1H-15N^1\text{H-}^{15}\text{N} HMBC NMR to confirm nitrogen connectivity .

Q. How does the compound’s solubility profile impact formulation for biological assays?

  • Solvent screening : Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
  • Derivatization : Improve water solubility by synthesizing sulfonate or hydrochloride salts, as demonstrated for related pyridin-4-amine derivatives .

Q. What mechanistic insights can be gained from studying degradation pathways?

  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions. Monitor via HPLC-MS:
  • Hydrolysis : Look for debromination products (e.g., pyridin-4-amine intermediates).
  • Oxidation : Identify N-oxide derivatives using H2O2\text{H}_2\text{O}_2 in MeOH\text{MeOH} .
    • Kinetic analysis : Calculate degradation rate constants (kk) under varied conditions to inform storage protocols .

Methodological Guidance

Q. What are best practices for handling air-sensitive intermediates during synthesis?

  • Use Schlenk line techniques under N2\text{N}_2 or Ar\text{Ar} for amine coupling steps to prevent oxidation.
  • Quench reactive intermediates (e.g., Grignard reagents) with dry MeOH\text{MeOH} before workup .

Q. How can researchers optimize ligand design for metal coordination studies?

  • Donor site analysis : The pyridyl nitrogen and amine group can act as bidentate ligands. Test coordination with CoII\text{Co}^{II}, NiII\text{Ni}^{II}, or CuII\text{Cu}^{II} salts in MeOH\text{MeOH}, monitoring color changes (e.g., blue shifts for Co complexes) .
  • Magnetic susceptibility : Use SQUID magnetometry to assess spin states in metal complexes .

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